molecular formula C10H17NO3S B13212104 7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Cat. No.: B13212104
M. Wt: 231.31 g/mol
InChI Key: VEFMIJTZZMOYMX-UHFFFAOYSA-N
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Description

7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanesulfonyl chloride with a suitable bicyclic precursor in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonyl derivatives.

Scientific Research Applications

7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the sulfonyl group.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups.

    3-Azabicyclo[3.1.1]heptane: A related compound with a different ring structure.

Uniqueness

7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of the cyclopentanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

7-cyclopentylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H17NO3S/c12-15(13,8-4-1-2-5-8)11-9-6-3-7-14-10(9)11/h8-10H,1-7H2

InChI Key

VEFMIJTZZMOYMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)N2C3C2OCCC3

Origin of Product

United States

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